molecular formula C51H84N4O2 B12557901 1-Octadec-9-enyl-3-[4-[[4-(octadec-9-enylcarbamoylamino)phenyl]methyl]phenyl]urea CAS No. 178699-05-3

1-Octadec-9-enyl-3-[4-[[4-(octadec-9-enylcarbamoylamino)phenyl]methyl]phenyl]urea

Cat. No.: B12557901
CAS No.: 178699-05-3
M. Wt: 785.2 g/mol
InChI Key: XCZKQIFRHXNJKQ-UHFFFAOYSA-N
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Description

1-Octadec-9-enyl-3-[4-[[4-(octadec-9-enylcarbamoylamino)phenyl]methyl]phenyl]urea is a complex organic compound with the molecular formula C₅₁H₈₄N₄O₂ and a molecular weight of 785.238 g/mol . This compound is characterized by its long aliphatic chains and urea functional groups, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Octadec-9-enyl-3-[4-[[4-(octadec-9-enylcarbamoylamino)phenyl]methyl]phenyl]urea typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to urea formation reactions. Common reagents used in these reactions include octadec-9-enylamine, phenyl isocyanate, and various catalysts to facilitate the reaction under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-Octadec-9-enyl-3-[4-[[4-(octadec-9-enylcarbamoylamino)phenyl]methyl]phenyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .

Scientific Research Applications

1-Octadec-9-enyl-3-[4-[[4-(octadec-9-enylcarbamoylamino)phenyl]methyl]phenyl]urea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems and as a pharmacological agent.

    Industry: Utilized in the development of specialty chemicals, surfactants, and polymers.

Mechanism of Action

The mechanism of action of 1-Octadec-9-enyl-3-[4-[[4-(octadec-9-enylcarbamoylamino)phenyl]methyl]phenyl]urea involves its interaction with specific molecular targets and pathways. The compound’s long aliphatic chains allow it to integrate into lipid membranes, affecting membrane fluidity and permeability. Additionally, its urea groups can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

    1-Octadec-9-enyl-3-[4-[[4-(octadec-9-enylcarbamoylamino)phenyl]methyl]phenyl]urea: Similar in structure but may have variations in the length of aliphatic chains or functional groups.

    N-Octadecyl-N’-phenylurea: A simpler analog with a single urea group and shorter aliphatic chains.

    Octadecylurea: A basic urea derivative with a single aliphatic chain.

Uniqueness

This compound stands out due to its complex structure, which combines long aliphatic chains with multiple urea groups. This unique combination imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

178699-05-3

Molecular Formula

C51H84N4O2

Molecular Weight

785.2 g/mol

IUPAC Name

1-octadec-9-enyl-3-[4-[[4-(octadec-9-enylcarbamoylamino)phenyl]methyl]phenyl]urea

InChI

InChI=1S/C51H84N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43-52-50(56)54-48-39-35-46(36-40-48)45-47-37-41-49(42-38-47)55-51(57)53-44-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,35-42H,3-16,21-34,43-45H2,1-2H3,(H2,52,54,56)(H2,53,55,57)

InChI Key

XCZKQIFRHXNJKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

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